molecular formula C19H18N4O3 B11110891 N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide

N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide

Cat. No.: B11110891
M. Wt: 350.4 g/mol
InChI Key: DMJGYYUEJMIKQT-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring, a hydrazinecarbonyl group, and a phenylpropanamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydrazinecarbonyl group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C19H18N4O3/c24-16(11-10-13-6-2-1-3-7-13)20-12-17(25)22-23-18-14-8-4-5-9-15(14)21-19(18)26/h1-9,21,26H,10-12H2,(H,20,24)

InChI Key

DMJGYYUEJMIKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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